- Selective oxidation of benzylic alcohols with molecular oxygen catalyzed by copper-manganese oxide nanoparticlesAsian Journal of Chemistry, 2013, 25(9), 4815-4819,
Cas no 939-97-9 (4-Tert-Butylbenzaldehyde)

4-Tert-Butylbenzaldehyde structure
Nome do Produto:4-Tert-Butylbenzaldehyde
4-Tert-Butylbenzaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- p-Tertbutyl Benzaldehyde
- 4-TERT-BUTYLBENZALDEHYDE
- P-TERT-BUTYL BENZALDEHYDE
- TIMTEC-BB SBB008564
- 4-(1,1-dimethylethyl)-benzaldehyd
- 4-(1,1-dimethylethyl)-Benzaldehyde
- benzaldehyde,-(1,1-dimethylethyl)-
- p-tert-butylbenzaldehyde(p-tbb)
- 4-t-BUTYL BENZALDEHYDE
- P-TERTIARY-BUTYL BENZALDEHYDE
- para TertiaryButyl Benzaldehyde
- PARA-TERTBUTYLBENZALDEHYDE
- p-tert.Butylbenzaldehyd
- p-t-Butylbenzaldehyde
- tert-butylbenzaldehyde
- Benzaldehyde,p-tert-butyl- (6CI,7CI,8CI)
- 4-(1,1-Dimethylethyl)benzaldehyde
- para-tert-Butylbenzaldehyde
- p-tert-Butylbenzaldehyde
- 4-(tert-Butyl)benzaldehyde
- Benzaldehyde, 4-(1,1-dimethylethyl)-
- 4-t-butylbenzaldehyde
- 4-Tert-ButYl-Benzaldehyde
- QXF0QY8503
- OTXINXDGSUFPNU-UHFFFAOYSA-N
- 4-Tert-Butyl Benzaldehyde
- Benzaldehyde, p-tert-butyl-
- 4-tertbutylbenzaldehyde
- 4-t-butyl-benzaldehyde
- p-tert.butylbenzaldehyde
- 4-(t-buty
- 4-(1,1-Dimethylethyl)benzaldehyde (ACI)
- Benzaldehyde, p-tert-butyl- (6CI, 7CI, 8CI)
- 4-Tert-Butylbenzaldehyde
-
- MDL: MFCD00035742
- Inchi: 1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
- Chave InChI: OTXINXDGSUFPNU-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(C(C)(C)C)=CC=1
- BRN: 1906461
Propriedades Computadas
- Massa Exacta: 162.10400
- Massa monoisotópica: 162.104465
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 147
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 3.1
- Superfície polar topológica: 17.1
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 0.97 g/mL at 25 °C(lit.)
- Ponto de ebulição: 246°C(lit.)
- Ponto de Flash: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
- Índice de Refracção: n20/D 1.53(lit.)
- Coeficiente de partição da água: Soluble in water.
- PSA: 17.07000
- LogP: 2.79660
- Sensibilidade: Air & Light Sensitive
- Solubilidade: Not determined
4-Tert-Butylbenzaldehyde Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Danger
- Declaração de perigo: H302,H334,H410
- Declaração de Advertência: P261,P273,P342+P311,P501
- Número de transporte de matérias perigosas:UN 3082 9/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 22-43-50/53
- Instrução de Segurança: S36/37-S60-S61
- CÓDIGOS DA MARCA F FLUKA:8-9-23
-
Identificação dos materiais perigosos:
- Grupo de Embalagem:III
- Classe de Perigo:9
- TSCA:Yes
- Limite explosivo:1.3-5.6%(V)
- Frases de Risco:R22; R43; R50/53
- Condição de armazenamento:Store at room temperature
- Termo de segurança:9
- PackingGroup:III
4-Tert-Butylbenzaldehyde Dados aduaneiros
- CÓDIGO SH:2912299000
- Dados aduaneiros:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Tert-Butylbenzaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15740-100g |
4-tert-Butylbenzaldehyde, 97% |
939-97-9 | 97% | 100g |
¥4703.00 | 2023-02-25 | |
Apollo Scientific | OR4973-100g |
4-tert-Butylbenzaldehyde |
939-97-9 | 95% | 100g |
£30.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38050-500g |
4-(tert-Butyl)benzaldehyde |
939-97-9 | 95% | 500g |
¥470.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B100836-500ml |
4-Tert-Butylbenzaldehyde |
939-97-9 | 97% | 500ml |
¥504.90 | 2023-09-04 | |
TRC | B810713-5g |
4-tert-Butylbenzaldehyde |
939-97-9 | 5g |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1760-100g |
4-Tert-Butylbenzaldehyde |
939-97-9 | 95.0%(GC) | 100g |
¥1300.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG932-100ml |
4-Tert-Butylbenzaldehyde |
939-97-9 | 95% | 100ml |
¥660.0 | 2022-05-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014608-100ml |
4-Tert-Butylbenzaldehyde |
939-97-9 | 97% | 100ml |
¥126 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014608-25ml |
4-Tert-Butylbenzaldehyde |
939-97-9 | 97% | 25ml |
¥42 | 2024-05-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15740-5g |
4-tert-Butylbenzaldehyde, 97% |
939-97-9 | 97% | 5g |
¥617.00 | 2023-02-25 |
4-Tert-Butylbenzaldehyde Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Copper manganese oxide Solvents: Toluene ; 50 min, 102 °C
Referência
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 12 h, 80 °C
Referência
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of AlcoholsJournal of the American Chemical Society, 2014, 136(21), 7543-7546,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Gold , Aluminum copper magnesium oxide Solvents: Mesitylene ; 1 h, 90 °C
Referência
- Gold supported on Cu-Mg-Al-mixed oxides: Strong enhancement of activity in aerobic alcohol oxidation by concerted effect of copper and magnesiumJournal of Catalysis, 2007, 248(2), 175-187,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cobalt (carbon supported) Solvents: Heptane ; 24 h, 1 bar, 80 °C
Referência
- A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amidesChem, 2022, 8(2), 508-531,
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Zinc oxide (ZnO) , Graphene (oxide) Solvents: Toluene ; 12 min, 100 °C
Referência
- Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide compositesApplied Organometallic Chemistry, 2020, 34(8),,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Potassium iodate Catalysts: 1,4-Diazabicyclo[2.2.2]octane, perchlorate (1:2) Solvents: Water ; 30 min, reflux
Referência
- Comparison of the Accelerating Effects of Two Ionic Liquids in the Oxidation of AlcoholsOrganic Preparations and Procedures International, 2023, 55(2), 192-198,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Oxygen Catalysts: 6,11-Bis(4-methylphenyl)benz[b]indeno[2,1-d]thiopyran Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, rt
Referência
- Metal-Free Aerobic C-H Oxidation of Methylarenes to Aromatic Aldehydes by Sulfur-Containing Tetracyclic Compounds as Visible-Light PhotocatalystsBulletin of the Chemical Society of Japan, 2022, 95(5), 768-770,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 6 h, 1 atm, 303 K
Referência
- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular OxygenChemistry - An Asian Journal, 2016, 11(21), 3084-3089,
Synthetic Routes 12
Condições de reacção
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
Referência
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese carbonate , Zinc oxide (ZnO) Solvents: Toluene ; 6 min, 100 °C
Referência
- Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygenMaterials Express, 2017, 7(2), 79-92,
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Imidazole , Manganese(2+), (acetato-κO)[[1,1′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne[4-(… Solvents: Acetonitrile , Water ; 30 min, rt
Referência
- Water-soluble manganese(III) salen complex as a mild and selective catalyst for oxidation of alcoholsApplied Catalysis, 2006, 315, 52-57,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Imidazole , (SP-4-1)-[5,10,15,20-Tetra-4-pyridinyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN2… Solvents: Acetonitrile , Water ; 70 min, rt
Referência
- Mild and efficient oxidation of alcohols with sodium periodate catalyzed by polystyrene-bound Mn(III)porphyrinBioorganic & Medicinal Chemistry, 2005, 13(8), 2901-2905,
Synthetic Routes 17
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Tetrabutylammonium fluoride , Tris(2-furyl)phosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran , Water ; 15 min, rt; 1 h, rt
Referência
- Pd(0)-Catalyzed PMHS reductions of aromatic acid chlorides to aldehydesOrganic Letters, 2006, 8(9), 1887-1888,
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Acetonitrile ; < 1 min, 25 °C
Referência
- Pronounced Catalytic Activity of Manganese(III)-Schiff Base Complexes in the Oxidation of Alcohols by Tetrabutylammonium PeroxomonosulfateHelvetica Chimica Acta, 2010, 93(4), 711-717,
4-Tert-Butylbenzaldehyde Raw materials
4-Tert-Butylbenzaldehyde Preparation Products
4-Tert-Butylbenzaldehyde Literatura Relacionada
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-97-9)4-tert-Butylbenzaldehyde

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito